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molecular formula C7H3BrFNO4 B1519027 4-Bromo-5-fluoro-2-nitrobenzoic acid CAS No. 1020717-99-0

4-Bromo-5-fluoro-2-nitrobenzoic acid

Cat. No. B1519027
M. Wt: 264 g/mol
InChI Key: JZVCMOJSPCGLTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877742B2

Procedure details

To a mixture of 4-bromo-5-fluoro-2-nitrobenzoic acid (10 g, 37.9 mmol) and HCl (70 mL, 852 mmol) in water (70 mL) was added tin(II) chloride (21.55 g, 114 mmol) and the mixture was then heated at 90° C. for 3 hours. After cooling to RT, the formed precipitate was filtered, washed with water and collected to give title compound (8.51 g). LCMS (A): m/z [(M−HCl)+H]+ 234/236, C7H5BrFNO2.HCl requires 269/271 (acidic).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
21.55 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]([F:11])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([N+:12]([O-])=O)[CH:3]=1.Cl.[Sn](Cl)[Cl:17]>O>[ClH:17].[NH2:12][C:4]1[CH:3]=[C:2]([Br:1])[C:10]([F:11])=[CH:9][C:5]=1[C:6]([OH:8])=[O:7] |f:4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1F)[N+](=O)[O-]
Name
Quantity
70 mL
Type
reactant
Smiles
Cl
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
21.55 g
Type
reactant
Smiles
[Sn](Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
FILTRATION
Type
FILTRATION
Details
the formed precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
collected

Outcomes

Product
Name
Type
product
Smiles
Cl.NC1=C(C(=O)O)C=C(C(=C1)Br)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.51 g
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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